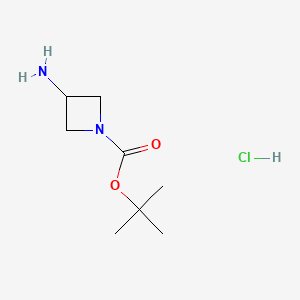
3-Bromo-2,4-dichloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4-dichloroquinoline is a chemical compound with the molecular formula C9H4BrCl2N . It has a molecular weight of 276.95 .
Synthesis Analysis
The synthesis of 3-Bromo-2,4-dichloroquinoline and related compounds has been explored in various studies . For instance, one study describes a three-step process starting from commercial 3-bromoquinoline, involving N-oxide formation, rearrangement to 3-bromocarbostyril, followed by a one-pot conversion to 3-bromo-2-chloroquinoline and halogen exchange to the title compound .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4-dichloroquinoline has been investigated using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . These methods have been used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) .Aplicaciones Científicas De Investigación
Synthesis of Dichloroquinolines : A study by Sabol, Owen, and Erickson (2000) described the preparation of 2,3-Dichloroquinoline, highlighting its synthesis from commercial 3-bromoquinoline. This process involved steps like N-oxide formation, rearrangement, and halogen exchange, demonstrating the compound's utility in synthetic chemistry (Sabol, Owen, & Erickson, 2000).
Regioselective Alkoxydehalogenation : Osborne and Miller (1993) researched the regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines, including 2,4-dichloroquinoline. They identified products using NMR spectroscopy, indicating the compound's role in chemical transformations (Osborne & Miller, 1993).
Synthesis of Halogenated Quinolines for Antibiotics : Flagstad et al. (2014) presented a method for synthesizing halogenated quinolines from 2,4-dichloroquinoline, relevant in antimicrobial drug discovery. This highlights the compound's potential in developing new antibiotics (Flagstad et al., 2014).
Synthesis of Quinoline Derivatives : Zoltewicz and Oestreich (1991) explored reactions involving 4-haloisoquinolines, including those derived from dichloroquinolines, in ammonia. This study sheds light on the compound's reactivity and potential in synthesizing various quinoline derivatives (Zoltewicz & Oestreich, 1991).
Novel Synthesis of Quinoline-Carboxylic Acids : Raveglia et al. (1997) developed a novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids, showcasing the versatility of halogenated quinolines like 3-bromo-2,4-dichloroquinoline in organic synthesis (Raveglia et al., 1997).
NMR Studies of Dihalogenoquinolines : Osborne et al. (1993) conducted a thorough NMR study of 2,4-dihalogenoquinolines, highlighting the compound's importance in structural analysis and chemical characterization (Osborne et al., 1993).
Halogen/Halogen Displacement in Heterocycles : Schlosser and Cottet (2002) demonstrated the use of halogen/halogen displacement in heterocycles, including dichloroquinolines. This process is significant for the modification and synthesis of various heterocyclic compounds (Schlosser & Cottet, 2002).
Propiedades
IUPAC Name |
3-bromo-2,4-dichloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNZWIOLQJRGRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704726 |
Source


|
| Record name | 3-Bromo-2,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dichloroquinoline | |
CAS RN |
109069-65-0 |
Source


|
| Record name | 3-Bromo-2,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


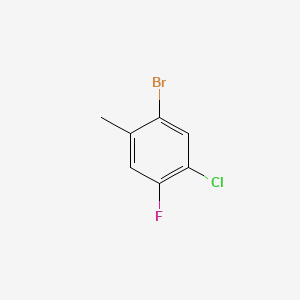
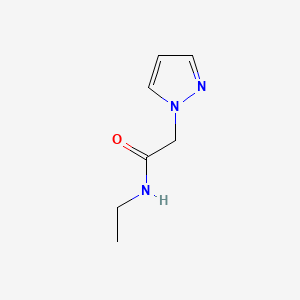


![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)

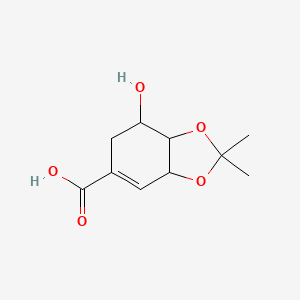

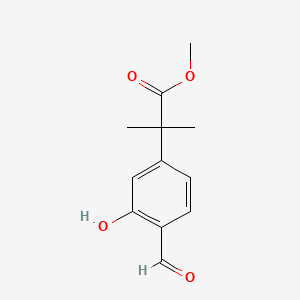
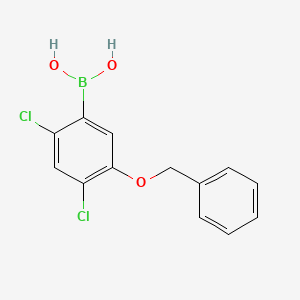
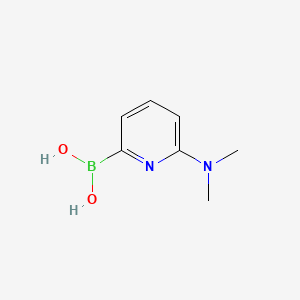
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)
